molecular formula C11H11N3O B1627626 2-Methylquinoline-6-carbohydrazide CAS No. 427891-96-1

2-Methylquinoline-6-carbohydrazide

Cat. No.: B1627626
CAS No.: 427891-96-1
M. Wt: 201.22 g/mol
InChI Key: LAUKJIHPAJOTIX-UHFFFAOYSA-N
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Description

2-Methylquinoline-6-carbohydrazide (CAS: [5382-47-8]) is a quinoline derivative with the molecular formula C₁₁H₁₁N₃O and an exact mass of 201.0902 g/mol . The compound features a methyl group at the 2-position of the quinoline ring and a carbohydrazide (-CONHNH₂) moiety at the 6-position. It is synthesized via condensation reactions involving hydrazine and aldehyde intermediates, often under mild conditions (e.g., ethanol at room temperature) . This compound serves as a precursor for hydrazone derivatives, which are explored for their biological activities, including anticancer and antimicrobial properties .

Properties

CAS No.

427891-96-1

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-methylquinoline-6-carbohydrazide

InChI

InChI=1S/C11H11N3O/c1-7-2-3-8-6-9(11(15)14-12)4-5-10(8)13-7/h2-6H,12H2,1H3,(H,14,15)

InChI Key

LAUKJIHPAJOTIX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NN

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 2-methylquinoline-6-carbohydrazide with similar quinoline-based carbohydrazides and hydrazones:

Compound Substituents Position Molecular Formula CAS/Ref Key Features
This compound -CH₃ (C2), -CONHNH₂ (C6) Quinoline C₁₁H₁₁N₃O [5382-47-8] Methyl at C2; carbohydrazide at C6
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide -Cl (C6), -CONHNH₂ (C4), -O (C2) Quinoline C₁₀H₈ClN₃O₂ [Synthesis] Chloro at C6; oxo-dihydroquinoline backbone
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide -C₆H₄-iPr (C2), -CH₃ (C6), -CONHNH₂ (C4) Quinoline C₂₀H₂₁N₃O [438221-46-6] Bulky isopropylphenyl group at C2
N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide -F (C6), -OH (C2), pyridine hydrazone Quinoline C₁₆H₁₁FN₄O [Synthesis] Fluoro and hydroxy substituents; Cu(II) complexes studied
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride -Cl (C6), -NHNH₂ (C4), -CH₃ (C2) Quinoline C₁₀H₁₁ClN₃·HCl [MFCD07700274] Hydrochloride salt; hydrazine at C4

Key Observations :

  • Substituent Position : The placement of functional groups (e.g., carbohydrazide at C6 vs. C4) significantly impacts reactivity and biological activity. For instance, C6-carbohydrazides are more sterically accessible for condensation reactions .
  • Backbone Modifications: Oxo-dihydroquinoline (e.g., ) or pyrazole-fused derivatives (e.g., ) alter planarity and solubility.

Contradictions :

  • While some hydrazides (e.g., ) show strong antimicrobial activity, others (e.g., ) lack experimental data, highlighting gaps in research.

Physicochemical Properties

Property This compound 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide 6-Fluoroquinoline hydrazones
LogP (octanol/water) 0.35 1.2 (predicted) 1.5–2.0
Solubility Poor in water; soluble in DMSO Soluble in chloroform Moderate in methanol
Thermal Stability Stable up to 200°C Dec. at 250°C Not reported

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